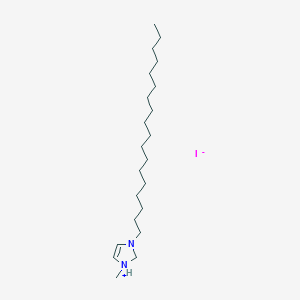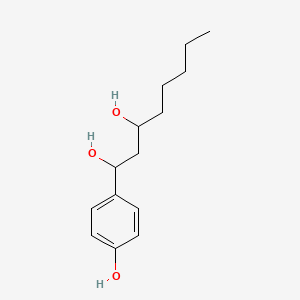
1-(4-Hydroxyphenyl)octane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyphenyl)octane-1,3-diol is an organic compound characterized by the presence of a hydroxyphenyl group attached to an octane chain with two hydroxyl groups at the first and third positions
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)octane-1,3-diol can be synthesized through the catalytic hydrogenation of 3-hydroxy-1-(4-hydroxyphenyl)octan-1-one . This process involves the reduction of the oxo group to yield the desired diol. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions: 1-(4-Hydroxyphenyl)octane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to form saturated alcohols.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted hydroxyphenyl derivatives.
科学的研究の応用
1-(4-Hydroxyphenyl)octane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystalline compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Hydroxyphenyl)octane-1,3-diol involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . The hydroxyphenyl group can interact with enzymes and proteins, modulating their activity and influencing biological processes.
類似化合物との比較
1-(4-Hydroxyphenyl)octan-3-ol: A related compound with a similar structure but differing in the position of the hydroxyl group.
2-(4-Hydroxyphenyl)ethane-1,2-diol: Another similar compound with a shorter carbon chain.
Uniqueness: 1-(4-Hydroxyphenyl)octane-1,3-diol is unique due to its specific arrangement of hydroxyl groups and the length of its carbon chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
915316-42-6 |
|---|---|
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC名 |
1-(4-hydroxyphenyl)octane-1,3-diol |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-5-13(16)10-14(17)11-6-8-12(15)9-7-11/h6-9,13-17H,2-5,10H2,1H3 |
InChIキー |
QAIOIKAOEDSVCT-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC(C1=CC=C(C=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)
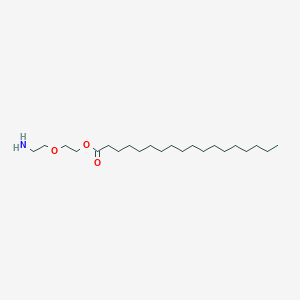
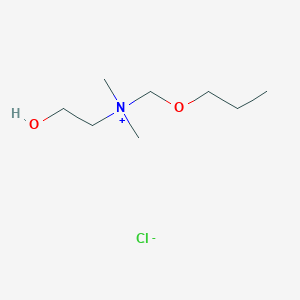

![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)

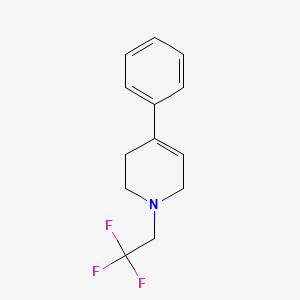
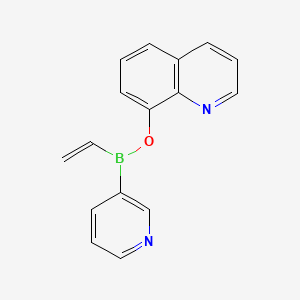

![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
